Physicochemical Profiling and Synthetic Utility of 2-[4-(Methylsulfamoyl)phenyl]acetic acid: A Technical Guide for Lead Optimization
Physicochemical Profiling and Synthetic Utility of 2-[4-(Methylsulfamoyl)phenyl]acetic acid: A Technical Guide for Lead Optimization
Executive Summary & Structural Analysis
In the landscape of modern drug discovery, bifunctional building blocks are critical for designing highly selective pharmacophores. 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 261524-34-9) is a prime example of such a versatile small molecule scaffold[1]. Structurally, it consists of a central phenyl ring substituted at the para positions with an acetic acid moiety (-CH₂COOH) and a secondary methylsulfamoyl group (-SO₂NHCH₃).
This specific arrangement presents a unique physicochemical profile: a highly acidic carboxylic acid paired with a weakly acidic, hydrogen-bond-rich sulfonamide[2]. Understanding the interplay between these functional groups is essential for predicting the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its behavior during in vitro assay preparation.
Core Physicochemical Properties
To effectively utilize this compound in high-throughput screening or lead optimization, we must first establish its baseline physicochemical parameters. The quantitative data summarized below dictates the experimental constraints for solubility, permeability, and formulation[1][3].
| Property | Value | Implications for Drug Development |
| Molecular Formula | C₉H₁₁NO₄S | Defines the exact mass for LC-MS/MS bioanalytical tracking. |
| Molecular Weight | 229.25 g/mol | Low MW (<300 Da) makes it an ideal fragment or core scaffold (Rule of 5 compliant). |
| Predicted pKₐ₁ (COOH) | ~4.1 | Predominantly ionized (anionic) at physiological pH (7.4), limiting passive diffusion but maximizing aqueous solubility. |
| Predicted pKₐ₂ (Sulfonamide) | ~10.2 | Remains unionized at pH 7.4, acting as a critical hydrogen bond donor/acceptor motif. |
| Predicted LogP | ~0.8 | Highly hydrophilic; requires structural elaboration (e.g., amidation of the COOH) to improve membrane permeability. |
| Topological Polar Surface Area | 83.5 Ų | Well within the < 140 Ų limit for oral bioavailability, though borderline for blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 2 / 4 | Excellent capacity for target engagement (e.g., metalloenzyme coordination). |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that relying solely on in silico predictions for a zwitterionic-like or bifunctional molecule is a massive risk. The following field-proven methodologies are designed to empirically validate the physicochemical profile of 2-[4-(Methylsulfamoyl)phenyl]acetic acid. Every step is engineered to eliminate common experimental artifacts.
Protocol 1: Potentiometric pKₐ Determination (Yasuda-Shedlovsky Extrapolation)
The Causality: Why use a cosolvent extrapolation instead of direct aqueous titration? The unionized form of this molecule (at pH < 3) exhibits poor aqueous solubility and will precipitate, leading to false pKₐ shifts. By titrating in methanol-water mixtures and extrapolating to 0% methanol, we ensure a self-validating, artifact-free measurement.
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Solvent Preparation: Prepare standardized cosolvent mixtures of Methanol/Water at 20%, 30%, 40%, and 50% (v/v).
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Analyte Preparation: Dissolve 2-[4-(Methylsulfamoyl)phenyl]acetic acid to a final concentration of 1 mM in each cosolvent mixture. Add 0.15 M KCl to maintain constant ionic strength.
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Titration: Using an automated potentiometric titrator, titrate the solutions from pH 2.0 to 11.0 using standardized 0.1 M KOH.
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Data Validation: Plot the apparent pKₐ values against the inverse of the dielectric constant (
) of the respective solvent mixtures. -
Extrapolation: A strictly linear Yasuda-Shedlovsky plot validates that no higher-order aggregation is occurring. The y-intercept represents the true aqueous pKₐ.
Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)
The Causality: Why utilize ultracentrifugation instead of standard PVDF/PTFE filtration? Filtration membranes frequently cause non-specific adsorption of the hydrophobic phenyl ring of the unionized species, artificially lowering the measured solubility. Ultracentrifugation guarantees that only the true thermodynamic equilibrium concentration is sampled.
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Buffer Saturation: Add excess solid compound to 1 mL of USP buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (simulated intestinal fluid) in glass vials.
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Equilibration: Incubate the vials on an orbital shaker at 37°C for 24 hours to ensure thermodynamic equilibrium is reached.
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Phase Separation (Critical Step): Transfer the suspension to polyallomer tubes and ultracentrifuge at 100,000 × g for 30 minutes at 37°C.
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Quantification: Carefully aspirate the supernatant, dilute appropriately with mobile phase, and quantify via HPLC-UV against a pre-validated standard curve.
Caption: Physicochemical profiling workflow for 2-[4-(Methylsulfamoyl)phenyl]acetic acid.
Pharmacophore & Target Interaction Logic
The true value of 2-[4-(Methylsulfamoyl)phenyl]acetic acid lies in its dual-pharmacophore nature. The spatial separation of the carboxylic acid and the sulfonamide allows medicinal chemists to target complex biological pockets.
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The Carboxylic Acid (-COOH): At physiological pH, this group is deprotonated. The resulting carboxylate anion is a classic bioisostere for interacting with basic amino acid residues (like Arginine or Lysine). For instance, in Cyclooxygenase-2 (COX-2) inhibitors, the anionic moiety forms a critical salt bridge with Arg120 and Tyr355 at the base of the cyclooxygenase channel.
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The Methylsulfamoyl Group (-SO₂NHCH₃): Unlike primary sulfonamides (-SO₂NH₂), which are ubiquitous Carbonic Anhydrase (CA) inhibitors due to direct coordination with the active-site Zinc ion, the secondary methylsulfamoyl group introduces steric bulk. This subtle physicochemical difference prevents strong Zinc coordination, effectively engineering out off-target Carbonic Anhydrase activity while retaining the hydrogen-bonding network necessary for COX-2 selectivity pocket insertion.
Caption: Pharmacophore target interaction logic for the bifunctional scaffold.
Conclusion
2-[4-(Methylsulfamoyl)phenyl]acetic acid is a highly functionalized, low-molecular-weight scaffold that offers distinct advantages in rational drug design. By rigorously profiling its pKₐ, solubility, and lipophilicity using artifact-free methodologies, researchers can leverage its unique ionization states to design highly selective therapeutics. The strategic presence of the secondary sulfonamide, in particular, serves as a masterclass in tuning out off-target metalloenzyme activity while preserving critical hydrogen-bonding capabilities.
References
- Building Blocks | CymitQuimica: 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CAS: 261524-34-9). CymitQuimica.
- 2-[4-(methylsulfamoyl)phenyl]acetic acid | 261524-34-9. Sigma-Aldrich.
- 261524-34-9 | 2-[4-(Methylsulfamoyl)phenyl]acetic acid. BLD Pharm.
